

Neuraminidase-IN-5 synthesis and chemical structure

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Compound of Interest		
Compound Name:	Neuraminidase-IN-5	
Cat. No.:	B12417443	Get Quote

An in-depth analysis of Neuraminidase-IN-16, a potent N-substituted oseltamivir derivative, is provided in this technical guide as no public data could be found for a compound designated "Neuraminidase-IN-5". This document details the synthesis, chemical properties, and biological activity of Neuraminidase-IN-16, offering valuable insights for researchers and professionals in drug development.

Quantitative Data Summary

The biological efficacy of Neuraminidase-IN-16 has been determined through various enzymatic and cell-based assays. The tables below summarize the key inhibitory and effective concentrations against several influenza virus strains.[1]

Table 1: Neuraminidase Inhibition (IC50)[1]

IC ₅₀ (μM)
0.031
0.15
0.25
0.60
0.63
10.08



Table 2: Anti-Influenza Virus Activity (EC50)[1]

Cell Line	Virus Strain	EC50 (μM)
Chicken Embryo Fibroblast (CEF)	H5N1	2.10 ± 0.44
H5N8	2.28 ± 0.67	
Madin-Darby Canine Kidney (MDCK)	H1N1	0.20 ± 0.01
H3N2	11.3 ± 2.5	

Experimental Protocols Synthesis of Neuraminidase-IN-16

The synthesis of Neuraminidase-IN-16 begins with commercially available oseltamivir phosphate and involves a key reductive amination step.

- 1. Synthesis of the Intermediate Aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde):
- A Suzuki coupling reaction is performed with 4-bromo-3-fluorobenzaldehyde and cyclopent-1-en-1-ylboronic acid.[1]
- This reaction is carried out in the presence of a palladium catalyst and a suitable base.
- The resulting aldehyde intermediate is purified using column chromatography.
- 2. Reductive Amination:
- The free base of oseltamivir is reacted with the synthesized aldehyde intermediate.
- Sodium triacetoxyborohydride serves as the reducing agent in a dichloromethane solvent.
- 3. Work-up and Purification:
- The reaction is quenched, and the crude product is extracted.



- The organic layers are combined, dried, and concentrated under reduced pressure.
- The final product, Neuraminidase-IN-16, is purified by column chromatography, yielding a
 white solid.

Neuraminidase Inhibition Assay

This protocol outlines the procedure for determining the 50% inhibitory concentration (IC₅₀) of Neuraminidase-IN-16.

Reagent Preparation:

- Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.
- Substrate Solution: 100 μM MUNANA in assay buffer.
- Stop Solution: 0.14 M NaOH in 83% ethanol.

Procedure:

- Serial dilutions of Neuraminidase-IN-16 are prepared.
- The diluted inhibitor is mixed with the neuraminidase enzyme and incubated.
- The substrate solution is added to initiate the enzymatic reaction.
- The reaction is incubated at 37°C.
- The stop solution is added to terminate the reaction.
- The fluorescence is measured to determine the extent of substrate cleavage.
- The IC₅₀ value is calculated from the dose-response curve.

Anti-Influenza Virus Assay (Cytopathic Effect Assay)

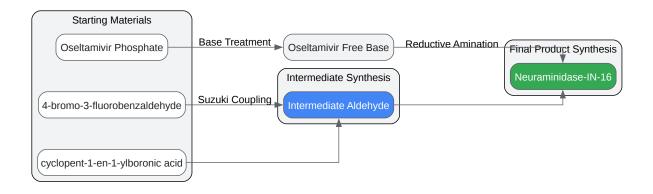
This assay determines the effective concentration (EC₅₀) of Neuraminidase-IN-16 in a cell-based system.



Procedure:

- Host cells (e.g., MDCK or CEF) are seeded in 96-well plates and grown to confluence.
- The cells are infected with a specific influenza virus strain at a predetermined multiplicity of infection (MOI).
- Immediately following infection, serial dilutions of Neuraminidase-IN-16 are added to the wells.
- The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
- The extent of the virus-induced cytopathic effect (CPE) is assessed after the incubation period.
- The EC₅₀ value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

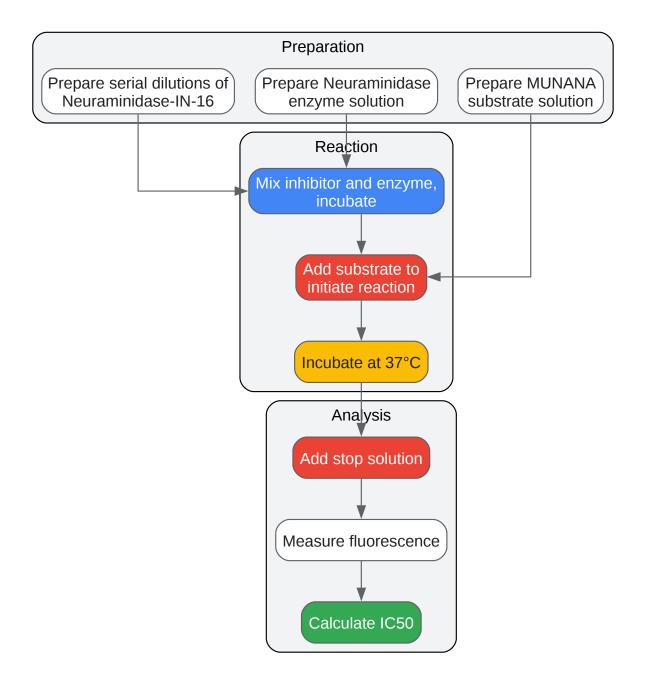
Visualizations



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Caption: Logical Synthesis Workflow for Neuraminidase-IN-16.

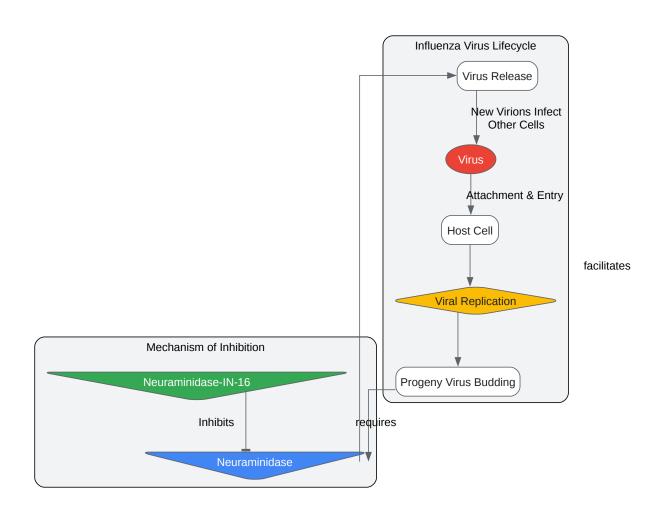




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Caption: Experimental Workflow for Neuraminidase Inhibition Assay.





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Caption: Influenza Virus Release and Inhibition by Neuraminidase Inhibitors.



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References

- 1. benchchem.com [benchchem.com]
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